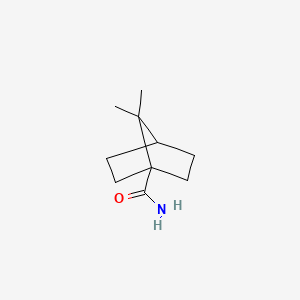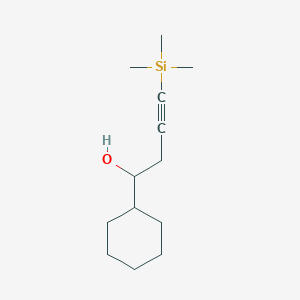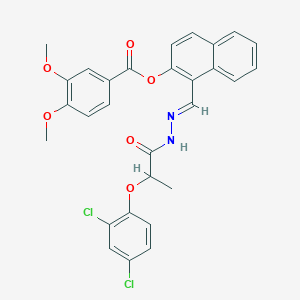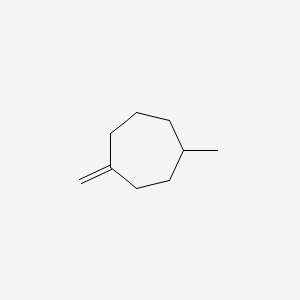
Selenoxanthen-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La Selenoxanten-9-ona es un compuesto orgánico que ha despertado un interés significativo en los últimos años debido a sus propiedades únicas y aplicaciones potenciales. Es un derivado del xanteno que contiene selenio, caracterizado por la presencia de un átomo de selenio en lugar de un átomo de oxígeno en la estructura del xanteno. Esta modificación confiere propiedades fotofísicas distintas al compuesto, convirtiéndolo en un material valioso en diversos campos científicos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de la Selenoxanten-9-ona generalmente implica la reacción del ácido 4-bromobenzoico con 1,2-difenildiselano en presencia de un catalizador como [Ru(p-cimeno)Cl2]2 y una base como el bicarbonato de sodio. La reacción se lleva a cabo en dimetilformamida (DMF) seca a temperaturas elevadas (alrededor de 100 °C) durante un período prolongado (48 horas) para producir el producto deseado .
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para la Selenoxanten-9-ona no están ampliamente documentados, el proceso de síntesis se puede escalar optimizando las condiciones de reacción y utilizando reactivos y equipos de calidad industrial. La clave para una producción industrial exitosa radica en mantener la pureza y el rendimiento del compuesto mediante un control cuidadoso de los parámetros de reacción.
Análisis De Reacciones Químicas
Tipos de reacciones
La Selenoxanten-9-ona se somete a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar derivados de la selenoxantona.
Reducción: Las reacciones de reducción pueden convertir la Selenoxanten-9-ona a su selenoxanteno correspondiente.
Sustitución: El átomo de selenio en la Selenoxanten-9-ona se puede sustituir con otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Se utilizan típicamente agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución a menudo requieren la presencia de un catalizador y condiciones de reacción específicas, como temperaturas elevadas o el uso de disolventes como DMF o tolueno.
Productos principales
Aplicaciones Científicas De Investigación
La Selenoxanten-9-ona ha encontrado aplicaciones en varias áreas de investigación científica:
Medicina: Se están llevando a cabo investigaciones para explorar su potencial como agente terapéutico, particularmente en el desarrollo de fármacos que se dirigen a vías moleculares específicas.
Mecanismo De Acción
El mecanismo por el cual la Selenoxanten-9-ona ejerce sus efectos está principalmente relacionado con sus propiedades fotofísicas. El compuesto puede sufrir un cruce entre sistemas (ISC) desde el estado excitado singlete al estado excitado triplete, facilitado por el átomo de selenio pesado. Este proceso conduce a la fosforescencia a temperatura ambiente (RTP) y la fluorescencia retardada activada térmicamente (TADF), que son claves para sus aplicaciones en OLED y detección .
Comparación Con Compuestos Similares
Compuestos similares
Tioxantona: Similar a la Selenoxanten-9-ona pero contiene un átomo de azufre en lugar de selenio.
Xantona: Contiene un átomo de oxígeno en lugar de selenio.
Derivados de carbazol: A menudo se utilizan en combinación con la Selenoxanten-9-ona para mejorar las propiedades fotofísicas.
Singularidad
La Selenoxanten-9-ona destaca por la presencia del átomo de selenio, que confiere propiedades fotofísicas únicas como la fosforescencia y la fluorescencia mejoradas. Esto la hace particularmente valiosa en aplicaciones que requieren emisión de luz de alta eficiencia y sensibilidad a los cambios ambientales .
Propiedades
Número CAS |
4734-58-1 |
|---|---|
Fórmula molecular |
C13H8OSe |
Peso molecular |
259.17 g/mol |
Nombre IUPAC |
selenoxanthen-9-one |
InChI |
InChI=1S/C13H8OSe/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H |
Clave InChI |
KNIBLZOPSUGNAP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3[Se]2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-(2-Ethoxyphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11950802.png)

![2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11950810.png)
![2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione, 3-phenyl-](/img/structure/B11950812.png)
![2-(2,6-dichlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11950813.png)

